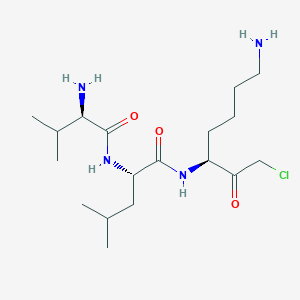
D-Val-Leu-Lys-Chloromethylketone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Val-Leu-Lys-Chloromethylketone is a synthetic peptide derivative known for its role as a protease inhibitor. This compound is often used in biochemical research to study enzyme mechanisms and to inhibit specific proteases in various experimental setups.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Val-Leu-Lys-Chloromethylketone typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The chloromethylketone group is introduced at the final stage of the synthesis.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure the purity and yield of the final product.
化学反应分析
Types of Reactions: D-Val-Leu-Lys-Chloromethylketone primarily undergoes substitution reactions due to the presence of the chloromethylketone group. This group is highly reactive and can form covalent bonds with nucleophilic sites on target enzymes.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide backbone.
Major Products Formed: The major products formed from reactions involving this compound are covalent enzyme-inhibitor complexes. These complexes are stable and can be analyzed to gain insights into enzyme mechanisms.
科学研究应用
Plasminogen Activation Studies
In several studies, D-Val-Leu-Lys-Chloromethylketone has been utilized to investigate plasminogen activation mechanisms. For instance, it has been shown to effectively inhibit the activity of urokinase-type plasminogen activator (uPA), which plays a pivotal role in cancer metastasis and tissue remodeling. The compound's ability to modulate uPA activity has implications for therapeutic strategies aimed at controlling pathological conditions such as thrombosis and cancer progression .
Kinetic Characterization
The kinetic properties of this compound have been characterized in various experimental setups. For example, studies have documented its impact on the hydrolysis rates of synthetic substrates like D-Val-Leu-Lys-p-nitroanilide, providing insights into the compound's effectiveness as a protease inhibitor under different conditions .
Inhibition of Serine Proteases
One notable case study involved the use of this compound to assess its inhibitory effects on human antiplasmin and other serine proteases. The results indicated a significant reduction in enzyme activity, demonstrating the compound's potential as a therapeutic agent in managing conditions associated with excessive fibrinolysis .
Cancer Research
In cancer research, this compound has been applied to investigate its effects on tumor cell invasiveness. By inhibiting uPA activity, the compound has shown promise in reducing the metastatic potential of cancer cells in vitro and in vivo models, suggesting its utility as an adjunct therapy in cancer treatment regimens .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Plasminogen Activation | Inhibits uPA activity | Reduces plasmin generation; affects fibrinolysis |
| Kinetic Studies | Characterizes hydrolysis rates of synthetic substrates | Effective inhibition demonstrated under varied conditions |
| Cancer Research | Assesses impact on tumor invasiveness | Reduces metastatic potential; potential adjunct therapy |
作用机制
The mechanism of action of D-Val-Leu-Lys-Chloromethylketone involves the formation of a covalent bond between the chloromethylketone group and the active site of the target protease. This covalent modification inhibits the protease’s activity, allowing researchers to study the enzyme’s function and regulation.
相似化合物的比较
Similar Compounds:
- H-D-Val-Leu-Lys-aldehyde
- H-D-Val-Leu-Lys-fluoromethylketone
- H-D-Val-Leu-Lys-boronic acid
Uniqueness: D-Val-Leu-Lys-Chloromethylketone is unique due to its high reactivity and specificity for certain proteases. Compared to similar compounds, it forms more stable covalent bonds with target enzymes, making it a valuable tool in biochemical research.
属性
分子式 |
C18H35ClN4O3 |
|---|---|
分子量 |
390.9 g/mol |
IUPAC 名称 |
(2S)-N-[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C18H35ClN4O3/c1-11(2)9-14(23-18(26)16(21)12(3)4)17(25)22-13(15(24)10-19)7-5-6-8-20/h11-14,16H,5-10,20-21H2,1-4H3,(H,22,25)(H,23,26)/t13-,14-,16+/m0/s1 |
InChI 键 |
BFFGVNDZOIYMKV-OFQRWUPVSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)CCl)NC(=O)[C@@H](C(C)C)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)CCl)NC(=O)C(C(C)C)N |
序列 |
VLK |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















